molecular formula C9H7ClN2O2 B2646330 6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one CAS No. 14397-82-1

6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one

Cat. No. B2646330
CAS RN: 14397-82-1
M. Wt: 210.62
InChI Key: NPZUDAFYPLMVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one is a chemical compound that has been extensively researched for its potential use in medicinal chemistry. It is a quinazolinone derivative that has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Scientific Research Applications

Structural Investigation and Receptor Selectivity

Research on derivatives of the quinazoline scaffold, similar to 6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one, has shown significant implications in the development of receptor selective antagonists. For instance, derivatives designed as AMPA and kainate receptor antagonists have demonstrated that specific substitutions can yield compounds with good affinity and selectivity for these receptors, offering potential pathways for therapeutic interventions (Colotta et al., 2006).

Anticonvulsant Properties

Some derivatives of quinazolin-4(3H)-one exhibit moderate to significant anticonvulsant activity, showcasing the compound's potential in developing treatments for seizure-related disorders. This highlights the chemical's versatility and potential in pharmacological applications (Georgey et al., 2008).

Synthetic Methodologies

The compound and its derivatives are central to novel synthetic routes, offering efficient methods to produce complex molecules with potential pharmaceutical applications. These methodologies not only expand the toolbox of synthetic chemistry but also open doors to new drug development strategies (Chern et al., 1988).

Molecular Structure and Docking Studies

Investigations into the molecular structure and docking studies of quinazolinone derivatives provide insights into their interaction with biological targets. Such studies are crucial for the rational design of molecules with desired biological activities, including potential inhibitors for proteins implicated in disease pathways (Wu et al., 2022).

Inhibition of Phosphodiesterase

Quinazoline derivatives have been identified as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), important for their vasodilatory effects and potential therapeutic benefits in cardiovascular diseases. This underscores the chemical's relevance in developing treatments for vascular disorders (Takase et al., 1994).

Novel Hydroxymethyl-substituted Compounds

Hydroxymethylated analogues of heteroaryl cores, including quinazolin-4-ones, represent a sparse area in scientific literature, suggesting an avenue for exploration. The synthesis of these compounds from readily available materials underscores their potential for diverse applications in medicinal chemistry and beyond (Holmes et al., 2016).

HDAC6 Inhibitors for Alzheimer's Disease

Quinazolin-4-one derivatives have been explored as selective histone deacetylase-6 (HDAC6) inhibitors, with potential implications for treating Alzheimer's disease. This research indicates the compound's utility in neurodegenerative disease management, highlighting its role in enhancing synaptic activities and potentially mitigating β-amyloid aggregation (Yu et al., 2013).

properties

IUPAC Name

6-chloro-2-(hydroxymethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)12-8(4-13)11-7/h1-3,13H,4H2,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZUDAFYPLMVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.